molecular formula C₂₅H₂₈D₄F₃N₃O₄ B1145259 Silodosin-d4 CAS No. 1426173-86-5

Silodosin-d4

Cat. No. B1145259
M. Wt: 499.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Silodosin from precursor compounds involves multiple steps, including condensation, resolution, protection, hydrolysis, substitution, and deprotection processes. The overall yield of this synthesis is about 6.6% (Liang Huixin, 2015). Another approach for Silodosin synthesis employs CuI-catalysed C–C arylation, regioselective cyanation, and diastereoselective reductive amination (Francesco Calogero et al., 2015).

Scientific Research Applications

  • Development of Analytical Methods : Silodosin and its metabolite, Silodosin β-D-Glucuronide, have been analyzed in human plasma using high-performance liquid chromatography-mass spectrometry (LCMS) methods. These methods are critical for routine analysis and drug monitoring in clinical settings (Nair, Ravikumar, & Karia, 2017).

  • Anti-Cancer Potential : A study explored the in vitro anticancer activity of Silodosin and its major degradation products. It was found that Silodosin and its degradation products have potential anticancer activity, which opens up new avenues for its application in cancer treatment (Vishnuvardhan et al., 2017).

  • Comparison with Other Treatments : Silodosin has been compared with other alpha-adrenoceptor antagonists like naftopidil in treating lower urinary tract symptoms associated with benign prostatic hyperplasia. Such comparative studies help in determining the most effective treatment options (Shirakawa et al., 2013).

  • Pharmacological Profile Analysis : The pharmacological profile of Silodosin, particularly its selectivity for α1A-adrenoceptors, has been studied. This selectivity is important in minimizing cardiovascular effects typically associated with alpha-blockers (Michel, 2010).

  • Exploration of Molecular Mechanisms : Research into the genetic polymorphisms affecting the pharmacokinetics of Silodosin provides insights into its metabolism and potential variability in drug response among individuals (Wang et al., 2013).

  • Impact on Bladder Cancer Cells : A study showed that Silodosin can inhibit the growth of bladder cancer cells and enhance the cytotoxic activity of cisplatin, indicating its potential in cancer therapy (Kawahara et al., 2015).

Safety And Hazards

Silodosin may cause low blood pressure when you stand up after sitting or lying down, which may lead to dizziness and fainting . It may also affect your pupils during cataract surgery . Other side effects include loss of seminal emission, dizziness, diarrhea, orthostatic hypotension, headache, retrograde ejaculation, common cold, and stuffy nose .

properties

IUPAC Name

1-(3-hydroxypropyl)-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i8D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCPYILNMDWPEY-JRBXURKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)N[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silodosin-d4

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